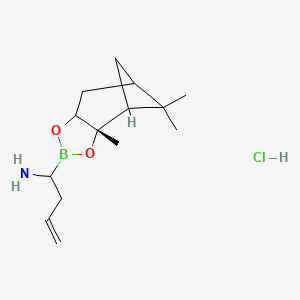
(R)-Boroalg(+)-pinanediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Boroalg(+)-pinanediol hydrochloride is a chiral boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boroalg(+)-pinanediol hydrochloride typically involves the reaction of a boronic acid with pinanediol. The process begins with the formation of a boronic ester, which is then converted into the desired hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of ®-Boroalg(+)-pinanediol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-Boroalg(+)-pinanediol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Organoboron compounds with new carbon-boron bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Boroalg(+)-pinanediol hydrochloride is used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is employed in the synthesis of boron-containing biomolecules. These biomolecules are studied for their potential use in boron neutron capture therapy, a targeted cancer treatment.
Medicine
In medicinal chemistry, ®-Boroalg(+)-pinanediol hydrochloride is used to develop boron-based drugs. These drugs exhibit unique properties, such as enhanced stability and bioavailability, making them promising candidates for treating various diseases.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its stability and reactivity make it an ideal component in manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-Boroalg(+)-pinanediol hydrochloride involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical transformations, where the compound serves as a catalyst or a reactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacol boronic ester: Another boronic ester with similar stability and reactivity.
Phenylboronic acid: A boronic acid derivative used in similar applications.
Methylboronic acid: A simpler boronic acid with comparable reactivity.
Uniqueness
®-Boroalg(+)-pinanediol hydrochloride stands out due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its stability and versatility also make it a preferred choice in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C14H25BClNO2 |
|---|---|
Molekulargewicht |
285.62 g/mol |
IUPAC-Name |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h5,9-12H,1,6-8,16H2,2-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI-Schlüssel |
CHFNOPSAXRAGSD-QGRIBYALSA-N |
Isomerische SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC=C)N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


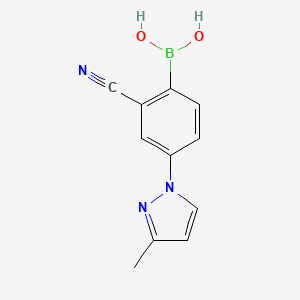
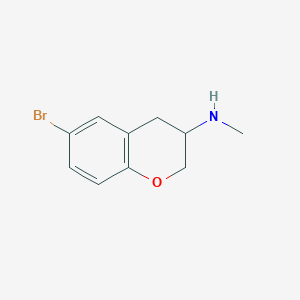
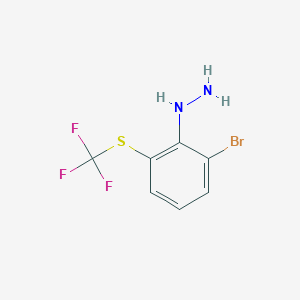
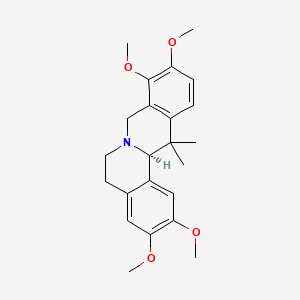
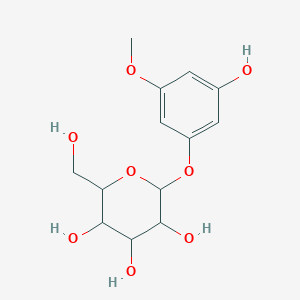

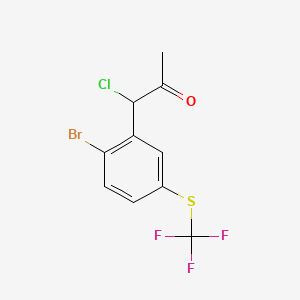
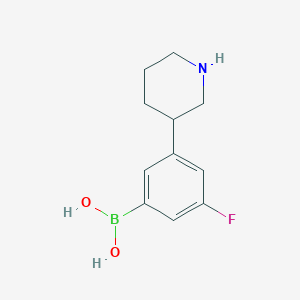
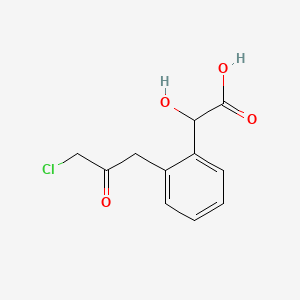
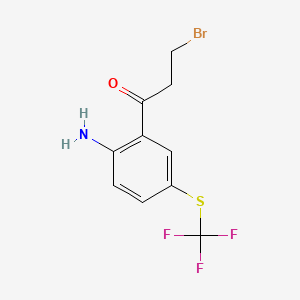
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)


